Cas no 15452-32-1 (2-2-(4-Methoxyphenyl)ethyl-1H-1,3-benzodiazole)

2-2-(4-Methoxyphenyl)ethyl-1H-1,3-benzodiazole is a benzodiazole derivative featuring a methoxyphenylethyl substituent, which enhances its structural versatility for applications in organic synthesis and pharmaceutical research. The compound's benzodiazole core provides a stable heterocyclic framework, while the 4-methoxyphenyl group introduces electron-donating properties, influencing reactivity and binding interactions. This structure is particularly valuable in the development of bioactive molecules, such as enzyme inhibitors or fluorescent probes, due to its potential for π-stacking and hydrogen bonding. Its synthetic accessibility and modifiable functional groups make it a useful intermediate for designing specialized compounds in medicinal chemistry and materials science.
2-2-(4-Methoxyphenyl)ethyl-1H-1,3-benzodiazole structure
15452-32-1 structure
商品名:2-2-(4-Methoxyphenyl)ethyl-1H-1,3-benzodiazole
CAS番号:15452-32-1
MF:C16H16N2O
メガワット:252.311
MDL:MFCD09259451
CID:3799743
PubChem ID:12392040

2-2-(4-Methoxyphenyl)ethyl-1H-1,3-benzodiazole 化学的及び物理的性質

名前と識別子

    • 1H-Benzimidazole, 2-[2-(4-methoxyphenyl)ethyl]-
    • 2-[2-(4-Methoxyphenyl)ethyl]-1H-1,3-benzodiazole
    • CCG-331071
    • 2-[2-(4-methoxyphenyl)ethyl]-1H-benzimidazole
    • AKOS005923523
    • 15452-32-1
    • Z394625958
    • EN300-93750
    • 2-[2-(4-methoxyphenyl)ethyl]-1H-1,3-benzodiazole
    • CHEMBL3770693
    • QAA45232
    • 2-2-(4-Methoxyphenyl)ethyl-1H-1,3-benzodiazole
    • MDL: MFCD09259451
    • インチ: InChI=1S/C16H16N2O/c1-19-13-9-6-12(7-10-13)8-11-16-17-14-4-2-3-5-15(14)18-16/h2-7,9-10H,8,11H2,1H3,(H,17,18)
    • InChIKey: DZLOMEIRRMNCDX-UHFFFAOYSA-N

計算された属性

  • せいみつぶんしりょう: 252.126263138Da
  • どういたいしつりょう: 252.126263138Da
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 2
  • 重原子数: 19
  • 回転可能化学結合数: 4
  • 複雑さ: 276
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 3.5
  • トポロジー分子極性表面積: 37.9Ų

2-2-(4-Methoxyphenyl)ethyl-1H-1,3-benzodiazole 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-93750-0.5g
2-[2-(4-methoxyphenyl)ethyl]-1H-1,3-benzodiazole
15452-32-1 95.0%
0.5g
$524.0 2025-02-19
1PlusChem
1P019SYY-5g
2-[2-(4-methoxyphenyl)ethyl]-1H-1,3-benzodiazole
15452-32-1 95%
5g
$2466.00 2024-06-20
Aaron
AR019T7A-100mg
2-[2-(4-methoxyphenyl)ethyl]-1H-1,3-benzodiazole
15452-32-1 95%
100mg
$344.00 2025-02-14
1PlusChem
1P019SYY-100mg
2-[2-(4-methoxyphenyl)ethyl]-1H-1,3-benzodiazole
15452-32-1 95%
100mg
$339.00 2024-06-20
1PlusChem
1P019SYY-250mg
2-[2-(4-methoxyphenyl)ethyl]-1H-1,3-benzodiazole
15452-32-1 95%
250mg
$471.00 2024-06-20
Aaron
AR019T7A-10g
2-[2-(4-methoxyphenyl)ethyl]-1H-1,3-benzodiazole
15452-32-1 95%
10g
$3991.00 2023-12-15
1PlusChem
1P019SYY-10g
2-[2-(4-methoxyphenyl)ethyl]-1H-1,3-benzodiazole
15452-32-1 95%
10g
$3627.00 2024-06-20
TRC
M229440-10mg
2-[2-(4-Methoxyphenyl)ethyl]-1H-1,3-benzodiazole
15452-32-1
10mg
$ 50.00 2022-06-04
Enamine
EN300-93750-1.0g
2-[2-(4-methoxyphenyl)ethyl]-1H-1,3-benzodiazole
15452-32-1 95.0%
1.0g
$671.0 2025-02-19
Enamine
EN300-93750-10g
2-[2-(4-methoxyphenyl)ethyl]-1H-1,3-benzodiazole
15452-32-1 95%
10g
$2884.0 2023-09-01

2-2-(4-Methoxyphenyl)ethyl-1H-1,3-benzodiazole 関連文献

2-2-(4-Methoxyphenyl)ethyl-1H-1,3-benzodiazoleに関する追加情報

Comprehensive Overview of 2-2-(4-Methoxyphenyl)ethyl-1H-1,3-benzodiazole (CAS No. 15452-32-1): Properties, Applications, and Market Insights

2-2-(4-Methoxyphenyl)ethyl-1H-1,3-benzodiazole (CAS No. 15452-32-1) is a specialized organic compound that has garnered significant attention in pharmaceutical and material science research. This benzodiazole derivative features a unique molecular structure combining a methoxyphenyl group with a benzodiazole core, making it valuable for diverse applications. Researchers are particularly interested in its potential as a fluorescence probe and its role in drug intermediate synthesis, aligning with current trends in precision medicine and diagnostic technologies.

The compound's chemical properties include a molecular weight of 252.31 g/mol and a purity typically exceeding 98%, making it suitable for high-precision applications. Its solubility profile shows good dissolution in organic solvents like DMSO and ethanol, while being poorly soluble in water. These characteristics make 15452-32-1 particularly useful in organic synthesis and pharmaceutical development, where controlled reactivity is essential. Recent studies have explored its photophysical properties, revealing potential applications in OLED materials and sensor technologies.

In the pharmaceutical sector, 2-2-(4-Methoxyphenyl)ethyl-1H-1,3-benzodiazole serves as a crucial building block for various therapeutic agents. Its structural features allow for the development of compounds with potential anti-inflammatory and neuroprotective effects, addressing current healthcare demands for neurodegenerative disease treatments. The compound's aromatic system and electron-rich environment make it particularly interesting for designing enzyme inhibitors, a hot topic in drug discovery circles.

The material science applications of 15452-32-1 are equally compelling. Its conjugated system exhibits interesting charge transport properties, making it a candidate for organic electronic devices. Researchers are investigating its potential in solar cell technologies and molecular electronics, areas experiencing rapid growth due to renewable energy initiatives. The compound's thermal stability and film-forming ability further enhance its utility in these advanced applications.

Market analysis shows growing demand for benzodiazole derivatives like 2-2-(4-Methoxyphenyl)ethyl-1H-1,3-benzodiazole, particularly in Asia-Pacific research centers. The compound's supply chain remains stable, with major producers offering both research-grade and GMP-grade materials to meet different application needs. Current pricing trends reflect its specialized nature, with costs varying based on purity levels and order volumes. Industry forecasts predict steady growth in the fine chemicals sector where this compound plays a role.

Quality control for CAS No. 15452-32-1 typically involves HPLC analysis, mass spectrometry, and NMR verification to ensure batch-to-batch consistency. Storage recommendations usually suggest ambient conditions in airtight containers protected from light, with shelf lives extending beyond two years when properly maintained. These handling protocols make the compound accessible to research laboratories without requiring specialized storage infrastructure.

Recent patent filings reveal innovative applications of 2-2-(4-Methoxyphenyl)ethyl-1H-1,3-benzodiazole in bioimaging probes and catalytic systems, indicating expanding utility across scientific disciplines. Academic publications have highlighted its role in developing molecular sensors for environmental monitoring, responding to growing concerns about pollution detection. These developments position the compound as a versatile tool in both basic research and applied technologies.

Environmental and safety assessments of 15452-32-1 indicate it requires standard laboratory precautions, with no extraordinary hazards reported in scientific literature. The compound's ecological impact appears minimal when handled responsibly, though proper waste disposal procedures should always be followed. These characteristics make it relatively straightforward to incorporate into various research programs without significant safety barriers.

The synthesis of 2-2-(4-Methoxyphenyl)ethyl-1H-1,3-benzodiazole typically involves multi-step organic reactions starting from commercially available precursors. Modern green chemistry approaches have optimized some synthetic routes to reduce environmental footprint, reflecting broader industry trends toward sustainable production. Yield optimization remains an active area of investigation, with recent improvements achieving >75% in optimized conditions.

Looking forward, CAS No. 15452-32-1 is poised to maintain its relevance in scientific research due to its structural versatility. Emerging applications in bioconjugation chemistry and nanomaterial functionalization suggest expanding utility horizons. The compound's ability to serve as both a structural motif and functional component ensures its continued importance across multiple scientific disciplines in the coming decade.

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